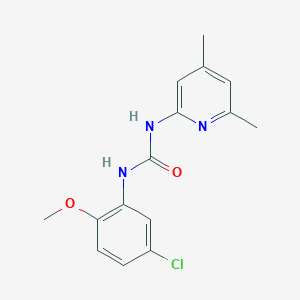![molecular formula C18H20N2O2 B5883618 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as MMMPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MMMPB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating neuronal excitability and synaptic plasticity.
作用机制
The mechanism of action of MMMPB involves its selective binding to the 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide receptor. This binding prevents the receptor from activating downstream signaling pathways, which leads to a decrease in neuronal excitability and synaptic plasticity. This mechanism is thought to underlie the therapeutic effects of MMMPB in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMMPB are primarily related to its antagonism of 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. Studies have shown that MMMPB can reduce neuronal excitability and synaptic plasticity in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, MMMPB has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of glutamatergic signaling in the brain.
实验室实验的优点和局限性
One advantage of using MMMPB in lab experiments is its high potency and selectivity for 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. This allows researchers to selectively manipulate glutamatergic signaling in the brain without affecting other receptor subtypes. However, one limitation of using MMMPB is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on MMMPB. One area of interest is the development of more potent and selective 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of MMMPB and its potential therapeutic applications in neurological and psychiatric disorders. Finally, the development of novel drug delivery systems for MMMPB may improve its pharmacokinetic properties and increase its clinical utility.
合成方法
The synthesis of MMMPB involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-bromo-4-methylaniline, which is reacted with 4-morpholinecarboxylic acid to form 2-(4-morpholinyl)-4-methylaniline. This intermediate is then reacted with 2-bromoacetophenone to form 2-methyl-N-[2-(4-morpholinyl)phenyl]acetamide. Finally, this compound is treated with trifluoroacetic acid to remove the acetamide group and form MMMPB.
科学研究应用
MMMPB has been extensively studied in the field of medicinal chemistry due to its potent and selective antagonism of 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. This receptor subtype has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. MMMPB has shown promise as a potential therapeutic agent for these disorders, as well as for other conditions such as anxiety and depression.
属性
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-2-3-7-15(14)18(21)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIQILUSWXSXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)
![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)



![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)